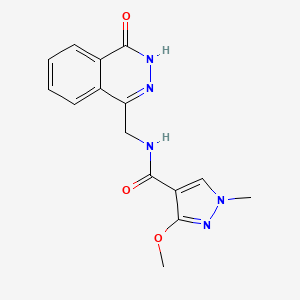

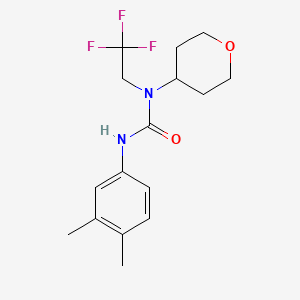

![molecular formula C25H25N3O4 B2503159 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 2137635-02-8](/img/structure/B2503159.png)

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of novel heterocyclic amino acids, specifically methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, involves a multi-step process. Initially, piperidine-4-carboxylic and its enantiomers are converted into β-keto esters. These esters are then treated with N,N-dimethylformamide dimethyl acetal to produce β-enamine diketones. The subsequent reaction with various N-mono-substituted hydrazines yields the target compounds, with 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as the major products. Tautomeric NH-pyrazoles, prepared from hydrazine hydrate, are further N-alkylated with alkyl halides to produce 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. The structures of these compounds are confirmed through NMR spectroscopy and HRMS investigation .

Molecular Structure Analysis

The molecular structure of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid is characterized by its crystallization in the trigonal space group. The crystal packing is stabilized by intermolecular hydrogen bonds, specifically O-H…O and O-H…S interactions. These interactions are supported by NBO analysis. The small energy gap between the frontier molecular orbitals indicates the nonlinear optical activity of the molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the heterocyclic compounds are regioselective and involve the formation of β-enamine diketones, which are key intermediates. The reaction with N-mono-substituted hydrazines and subsequent N-alkylation with alkyl halides are crucial steps in the synthesis of the target compounds. The intermolecular hydrogen bonds observed in the crystal structure of related compounds suggest a propensity for these molecules to engage in specific chemical interactions .

Physical and Chemical Properties Analysis

The physical properties of the synthesized compounds are inferred from their crystalline structure and spectroscopic data. The orthorhombic crystal structure of a related complex, piperidine-3-carboxylic acid and p-hydroxybenzoic acid, indicates the presence of strong hydrogen bonds and a chair conformation of the piperidine ring. The spectroscopic analysis, including FTIR and NMR, provides insights into the complex structure in solution and the nature of the hydrogen bonding interactions. The nonlinear optical properties of the related 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid molecule are attributed to the small energy gap between its frontier molecular orbitals .

Applications De Recherche Scientifique

Cancer Treatment Research

One significant application of compounds structurally related to 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid is in cancer treatment research. An example is the synthesis of Aurora kinase inhibitors, which can inhibit Aurora A and may be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Development of Medical Imaging Tracers

Compounds with a similar structure have been developed for use as medical imaging tracers, particularly in positron emission tomography (PET). For instance, methoxy and fluorine analogs have been synthesized and tested for their affinity in inhibiting the binding of the CB1 antagonist, which is significant for PET ligands targeting the cerebral cannabinoid CB1 receptor (Shintaro Tobiishi et al., 2007).

Synthesis of Antifungal Agents

Another application is in the synthesis of antifungal agents. Novel compounds like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which exhibit antifungal activities, have been synthesized and tested against various phytopathogenic fungi (Shijie Du et al., 2015).

Propriétés

IUPAC Name |

5-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4/c1-27-23(24(29)30)14-22(26-27)16-10-12-28(13-11-16)25(31)32-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,14,16,21H,10-13,15H2,1H3,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXAUXNKGSQQNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Dimethylamino)methyl]-4-fluorobenzoic acid](/img/structure/B2503079.png)

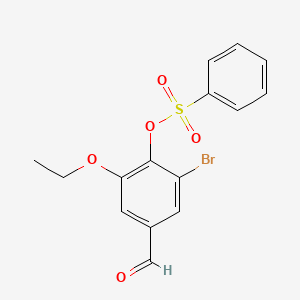

![ethyl 2-[(5-{(E)-[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]acetate](/img/structure/B2503081.png)

![2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide](/img/structure/B2503082.png)

![N-benzyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2503085.png)

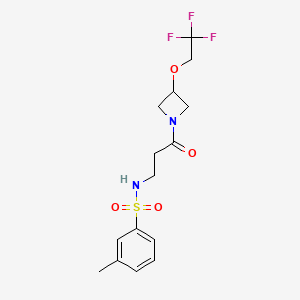

![4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2503093.png)

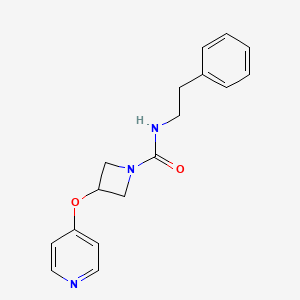

![6-(4-Chlorophenyl)-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2503098.png)

![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride](/img/structure/B2503099.png)